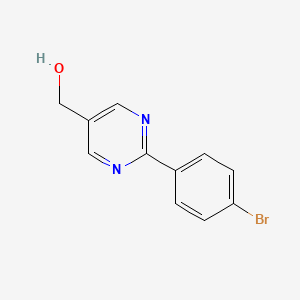

(2-(4-Bromophenyl)pyrimidin-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(4-bromophenyl)pyrimidin-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMYDFJHJDNKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276862 | |

| Record name | 5-Pyrimidinemethanol, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-74-9 | |

| Record name | 5-Pyrimidinemethanol, 2-(4-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinemethanol, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl Pyrimidin 5 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Pyrimidine (B1678525) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.ine3s-conferences.org For (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, two primary disconnections are considered logical starting points.

A common strategy involves disconnecting the bonds around the central pyrimidine ring. One key disconnection is the C-C bond between the pyrimidine C2 position and the 4-bromophenyl group. This suggests a cross-coupling reaction as a forward step, for instance, between a 2-halopyrimidine derivative and a 4-bromophenyl organometallic reagent. Another disconnection is at the C5 position, breaking the C-C bond of the hydroxymethyl group, which points to a functional group interconversion from a more stable group like an ester or an aldehyde in the final step of the synthesis.

A more fundamental retrosynthetic approach involves breaking down the pyrimidine ring itself. advancechemjournal.comresearchgate.net The pyrimidine scaffold is commonly formed via condensation reactions. advancechemjournal.com This disconnection leads to synthons such as a 1,3-dicarbonyl compound and an amidine. For the target molecule, this would translate to precursors like a derivative of 2-(4-bromophenyl)malondialdehyde and formamidine (B1211174).

Classical Synthetic Approaches for (2-(4-Bromophenyl)pyrimidin-5-yl)methanol

Classical methods remain fundamental in heterocyclic synthesis, often involving robust, well-established reaction sequences.

A well-documented route to substituted pyrimidines like the target molecule begins with simple, commercially available aromatic compounds. google.com A key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), is often synthesized en route to more complex structures. google.comatlantis-press.com The synthesis starts with p-bromophenylacetic acid and proceeds through several steps.

The general sequence is as follows:

Esterification: p-Bromophenylacetic acid is converted to its methyl ester, methyl p-bromophenylacetate. google.com

Malonate Formation: The resulting ester is reacted with a carbonate source, such as dimethyl carbonate, in the presence of a base like sodium methoxide (B1231860) to yield dimethyl 2-(4-bromophenyl)malonate. google.com

Pyrimidine Ring Formation: This malonate derivative is then cyclized with formamidine hydrochloride. This condensation reaction forms the pyrimidine ring, resulting in 5-(4-bromophenyl)pyrimidine-4,6-diol. google.comatlantis-press.com

Chlorination: The diol is subsequently treated with a chlorinating agent, such as phosphorus oxychloride, to produce the key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comatlantis-press.com

From this dichloropyrimidine intermediate, further steps would be required to introduce the C2-substituent (if not already present) and convert the C5-substituent and reduce one of the chloro groups to arrive at the final (2-(4-bromophenyl)pyrimidin-5-yl)methanol. A related synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide also utilizes 5-(4-bromophenyl)-4,6-dichloropyrimidine as a crucial building block. acs.org

Table 1: Multi-Step Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | p-Bromophenylacetic acid | Methanol (B129727), Solid acid catalyst | Methyl p-bromophenylacetate |

| 2 | Methyl p-bromophenylacetate | Dimethyl carbonate, Sodium methoxide | Dimethyl 2-(4-bromophenyl)malonate |

| 3 | Dimethyl 2-(4-bromophenyl)malonate | Formamidine hydrochloride | 5-(4-Bromophenyl)pyrimidine-4,6-diol |

The most fundamental and widely used method for constructing the pyrimidine ring is the Principal Synthesis, or Pinner Synthesis. wikipedia.orgmdpi.com This approach involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a β-dicarbonyl compound. wikipedia.orgbhu.ac.in

To synthesize (2-(4-Bromophenyl)pyrimidin-5-yl)methanol directly, this method would require a specialized 1,3-dielectrophile. The reaction would involve 4-bromobenzamidine and a three-carbon synthon already possessing the C5-hydroxymethyl precursor, such as 2-(dimethoxymethyl)malonaldehyde. The condensation would form the 2-(4-bromophenyl)pyrimidine (B1344100) ring, with the protected aldehyde at the C5 position ready for reduction to the target alcohol. The versatility of this method allows for the preparation of a wide array of substituted pyrimidines by varying both the amidine and the dicarbonyl component. mdpi.comresearchgate.net

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry often utilizes transition-metal catalysis to achieve efficient and selective bond formations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. researchgate.netrsc.org A highly effective strategy for synthesizing the 2-(4-bromophenyl)pyrimidine scaffold involves a Suzuki, Stille, or similar cross-coupling reaction.

This approach would typically involve coupling a 2-halopyrimidine derivative with a 4-bromophenyl organometallic reagent. A common choice is 4-bromophenylboronic acid or its esters in a palladium-catalyzed Suzuki reaction. nih.gov The required pyrimidine precursor would be a 2-chloro- or 2-bromopyrimidine (B22483) bearing a protected hydroxymethyl group (e.g., as a silyl (B83357) ether or ester) at the 5-position. The cross-coupling reaction forges the C2-aryl bond, and a subsequent deprotection step reveals the final hydroxymethyl group. This method offers high efficiency and functional group tolerance. rsc.org

Table 2: Example Suzuki Coupling for Precursor Synthesis

| Pyrimidine Substrate | Aryl Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| 2-Chloro-5-(methoxymethyl)pyrimidine | 4-Bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Bromophenyl)-5-(methoxymethyl)pyrimidine |

Direct C-H functionalization has emerged as an atom-economical strategy for modifying heterocyclic rings without the need for pre-functionalized substrates. thieme-connect.comthieme-connect.com In the context of pyrimidines, the C2, C4, and C6 positions are electron-deficient and susceptible to nucleophilic attack or certain types of metal-catalyzed functionalization. wikipedia.org

While direct C-H arylation of the pyrimidine C2-position is known, functionalizing the C5-position often requires different strategies. thieme-connect.com The C5-position is less electron-deficient and can undergo electrophilic substitution, but direct C-H activation at this site is also an area of active research. wikipedia.org An advanced synthetic route could envision the direct C-H hydroxymethylation of a pre-formed 2-(4-bromophenyl)pyrimidine at the C5 position. However, such transformations are often challenging and may require specific directing groups or specialized catalytic systems. The use of pyrimidine itself as a directing group for functionalizing an attached arene has been explored, highlighting the coordinating ability of the pyrimidine nitrogen atoms, which can be harnessed for regioselective C-H activation. acs.orgnih.gov

An in-depth examination of the synthetic approaches for producing (2-(4-Bromophenyl)pyrimidin-5-yl)methanol reveals a landscape of evolving chemical methodologies. This article focuses on the application of sustainable practices and provides a comparative analysis of various synthetic strategies, highlighting their respective efficiencies, yields, and selectivities.

Chemical Reactivity and Functional Group Transformations of 2 4 Bromophenyl Pyrimidin 5 Yl Methanol

Reactions Involving the Primary Alcohol Moiety (-CH2OH)

The primary alcohol group in (2-(4-Bromophenyl)pyrimidin-5-yl)methanol is a versatile handle for a variety of functional group transformations, including oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions to Carbonyl Derivatives (e.g., Aldehydes, Carboxylic Acids)

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 2-(4-bromophenyl)pyrimidine-5-carbaldehyde, or further to the carboxylic acid, 2-(4-bromophenyl)pyrimidine-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent like dichloromethane are effective for this transformation, minimizing over-oxidation to the carboxylic acid.

For the preparation of the carboxylic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (B83412) (KMnO4) in a basic solution, or chromium trioxide (CrO3) in an acidic medium (Jones oxidation). These powerful oxidants ensure the complete conversion of the alcohol to the carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), Dichloromethane | 2-(4-bromophenyl)pyrimidine-5-carbaldehyde |

| Alcohol to Aldehyde | Dess-Martin periodinane, Dichloromethane | 2-(4-bromophenyl)pyrimidine-5-carbaldehyde |

| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO4), aq. NaOH, heat | 2-(4-bromophenyl)pyrimidine-5-carboxylic acid |

| Alcohol to Carboxylic Acid | Chromium trioxide (CrO3), H2SO4, Acetone | 2-(4-bromophenyl)pyrimidine-5-carboxylic acid |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by an acid, such as sulfuric acid, or a base, like pyridine or triethylamine. For instance, reaction with acetic anhydride in the presence of a catalytic amount of acid yields (2-(4-bromophenyl)pyrimidin-5-yl)methyl acetate.

Etherification of the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then treated with an alkyl halide. For example, reaction with methyl iodide after deprotonation would yield 5-(methoxymethyl)-2-(4-bromophenyl)pyrimidine.

| Reaction Type | Reagents | Product |

| Esterification | Acetic anhydride, cat. H2SO4 | (2-(4-bromophenyl)pyrimidin-5-yl)methyl acetate |

| Esterification | Benzoyl chloride, Pyridine | (2-(4-bromophenyl)pyrimidin-5-yl)methyl benzoate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | 5-(methoxymethyl)-2-(4-bromophenyl)pyrimidine |

| Etherification | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | 5-(benzyloxymethyl)-2-(4-bromophenyl)pyrimidine |

Substitution Reactions (e.g., Halogenation) of the Alcohol

The hydroxyl group can be replaced by a halogen atom through various substitution reactions. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are common methods to convert the primary alcohol into the corresponding chloromethyl or bromomethyl derivative, respectively. These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups. For example, 5-(chloromethyl)-2-(4-bromophenyl)pyrimidine can be synthesized by reacting the parent alcohol with thionyl chloride.

Reactivity at the Bromine Atom on the Phenyl Moiety

The bromine atom attached to the phenyl ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom on the phenyl ring of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comnih.govlibretexts.org For instance, reacting (2-(4-Bromophenyl)pyrimidin-5-yl)methanol with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate results in the formation of (2-(biphenyl-4-yl)pyrimidin-5-yl)methanol. mdpi.comnih.gov The reaction conditions can be tuned to accommodate a wide range of boronic acids, allowing for the introduction of diverse aryl and heteroaryl substituents. mdpi.comnih.gov

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Coupling (2-(4-Bromophenyl)pyrimidin-5-yl)methanol with an alkyne like phenylacetylene would yield (2-(4-(phenylethynyl)phenyl)pyrimidin-5-yl)methanol. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes. scirp.orgresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the presence of a palladium catalyst and a base, (2-(4-Bromophenyl)pyrimidin-5-yl)methanol can react with alkenes such as styrene or acrylates to introduce a vinyl group at the 4-position of the phenyl ring. nih.govresearchgate.net For example, the reaction with ethyl acrylate would produce ethyl 3-(4-(5-(hydroxymethyl)pyrimidin-2-yl)phenyl)acrylate.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Example |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | (2-(biphenyl-4-yl)pyrimidin-5-yl)methanol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine or Diisopropylamine | (2-(4-(phenylethynyl)phenyl)pyrimidin-5-yl)methanol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Triethylamine | (2-(4-styrylphenyl)pyrimidin-5-yl)methanol |

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl System

While nucleophilic aromatic substitution (SNAr) on a simple bromobenzene is generally difficult, the presence of the electron-withdrawing pyrimidine (B1678525) ring can activate the bromophenyl moiety towards nucleophilic attack, particularly at the carbon bearing the bromine atom. wikipedia.org However, for an efficient SNAr reaction to occur, strong activation by multiple electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, is usually required. wikipedia.orgyoutube.comnih.govstackexchange.com In the case of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, the pyrimidine ring provides some electron-withdrawing character, but it may not be sufficient to facilitate SNAr with common nucleophiles under standard conditions.

For SNAr to proceed on this system, highly activated nucleophiles or specific reaction conditions, such as high temperatures or the use of a strong base, might be necessary. Potential nucleophiles could include alkoxides, thiolates, or amines. For example, reaction with sodium methoxide (B1231860) at elevated temperatures could potentially yield (2-(4-methoxyphenyl)pyrimidin-5-yl)methanol, although this transformation is more commonly achieved via palladium-catalyzed Buchwald-Hartwig amination or etherification reactions. The feasibility and efficiency of SNAr on this specific substrate would require experimental investigation, as the reactivity is highly dependent on the electronic nature of the pyrimidine ring and the specific nucleophile employed. stackexchange.com

Reactivity of the Pyrimidine Heterocycle

The chemical behavior of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol is fundamentally governed by the electronic characteristics of its core pyrimidine heterocycle. Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. wikipedia.org This configuration makes the ring system π-deficient, meaning the electron density of the aromatic π-system is significantly reduced. wikipedia.orgbhu.ac.in This inherent electron deficiency is a result of the electronegative nitrogen atoms withdrawing electron density from the ring carbons. researchgate.net

The π-deficiency profoundly influences the reactivity of the pyrimidine ring in (2-(4-Bromophenyl)pyrimidin-5-yl)methanol:

Electrophilic Aromatic Substitution: Such reactions are generally difficult because the electron-poor ring is deactivated towards attack by electrophiles. wikipedia.orgbhu.ac.in

Nucleophilic Aromatic Substitution: Conversely, the ring is activated towards attack by nucleophiles, particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6). wikipedia.orgstackexchange.com

Basicity: The presence of a second nitrogen atom makes pyrimidine significantly less basic than pyridine. wikipedia.orgbhu.ac.in The pKa for protonated pyrimidine is 1.23, compared to 5.30 for pyridine. wikipedia.org This reduced basicity makes reactions like N-alkylation and N-oxidation more challenging. wikipedia.org

In the specific case of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, the substituents further modulate this reactivity. The (4-Bromophenyl) group at the C-2 position and the methanol (B129727) group at the C-5 position introduce additional electronic and steric factors that influence the outcomes of chemical transformations.

Electrophilic Aromatic Substitution on Pyrimidine Ring Systems

Electrophilic aromatic substitution on the pyrimidine nucleus is considerably less facile than on electron-rich aromatic systems like benzene (B151609). researchgate.net The two ring nitrogen atoms withdraw electron density, deactivating the ring towards electrophilic attack. researchgate.net However, substitution is possible, occurring preferentially at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org

The success of electrophilic substitution reactions often depends on the presence of activating, electron-donating groups on the pyrimidine ring. researchgate.netresearchgate.net These groups can restore some of the π-electron density that is diminished by the ring nitrogens. researchgate.net For (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, the hydroxymethyl group (-CH₂OH) at the C-5 position is already occupying the most favorable site for electrophilic attack. Therefore, further electrophilic substitution on the pyrimidine ring itself is unlikely without modification or replacement of this group.

Should the C-5 position be available, several electrophilic substitution reactions have been observed with substituted pyrimidines, as detailed in the table below. wikipedia.org

| Reaction Type | Reagent/Conditions | Expected Outcome on an Activated Pyrimidine Ring |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group (-NO₂) at the C-5 position. |

| Halogenation | Halogens (e.g., Br₂, Cl₂) | Introduction of a halogen atom at the C-5 position. |

| Sulfonation | Fuming sulfuric acid (oleum) | Introduction of a sulfonic acid group (-SO₃H) at the C-5 position. |

| Formylation | Vilsmeier-Haack reagent | Introduction of a formyl group (-CHO) at the C-5 position. |

| Hydroxymethylation | Formaldehyde | Introduction of a hydroxymethyl group (-CH₂OH) at the C-5 position. |

This table presents generalized reactivity for activated pyrimidine rings.

Nucleophilic Attack and Ring Transformations of the Pyrimidine Nucleus

In contrast to its resistance to electrophilic attack, the π-deficient nature of the pyrimidine ring facilitates nucleophilic substitution. wikipedia.org The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6, which are rendered electron-poor by the adjacent nitrogen atoms. wikipedia.org The stability of the intermediate anionic species (Meisenheimer complex) is a key factor in these reactions; attack at C-2 or C-4 allows the negative charge to be delocalized onto a ring nitrogen atom, which is a stabilizing feature. stackexchange.com

For (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, the C-2 position is occupied by the 4-bromophenyl group, which is not a typical leaving group for nucleophilic aromatic substitution. Therefore, nucleophilic attack would be directed primarily towards the C-4 and C-6 positions. If a suitable leaving group (e.g., a halogen) were present at these positions, it could be readily displaced by a variety of nucleophiles. Examples of such transformations on appropriately substituted pyrimidines include amination and hydroxylation. wikipedia.org

Under more forceful conditions or with particularly strong nucleophiles, the pyrimidine ring can undergo more complex transformations, including ring cleavage and rearrangement. wikipedia.org For instance, the reaction of pyrimidine with hydrazine at high temperatures can lead to a ring contraction, forming pyrazole. Such transformations are enhanced when a ring nitrogen is quaternized, making the ring even more electron-deficient and susceptible to nucleophilic attack. One classic example of a rearrangement in pyrimidine chemistry is the Dimroth rearrangement, which involves ring opening and re-closure. wikipedia.org

N-Alkylation or N-Oxidation of Pyrimidine Nitrogen Atoms

Direct functionalization of the nitrogen atoms in the pyrimidine ring is possible but more difficult than in pyridine due to the reduced electron lone pair availability and lower basicity. wikipedia.org

N-Oxidation: The formation of pyrimidine N-oxides can be achieved by reacting the parent heterocycle with peracids, such as m-chloroperbenzoic acid (MCPBA) or peracetic acid. wikipedia.orgcdnsciencepub.com This reaction typically results in mono-N-oxidation. wikipedia.org The N-oxidation of unsymmetrical pyrimidines occurs preferentially at the nitrogen atom that is para to a strong electron-donating substituent. cdnsciencepub.com In (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, the substituents are not strongly directing, so a mixture of N-1 and N-3 oxides might be expected. The formation of N-oxides can activate the pyrimidine nucleus towards other reactions. bhu.ac.in

N-Alkylation: Alkylation of the ring nitrogen atoms is also challenging but can be accomplished using various alkylating agents. wikipedia.org The reaction of pyrimidines with alkyl halides can form N-alkylpyrimidinium salts. pharmaguideline.com Efficient methods for the selective N1-alkylation of pyrimidines have been developed using heterogeneous catalysts, which can prevent side reactions like N1, N3-dialkylation. ias.ac.in N-alkylated pyrimidines are important building blocks for creating analogues of nucleosides and Peptide Nucleic Acids (PNAs). ias.ac.inla-press.org

Multi-Component Reactions Incorporating (2-(4-Bromophenyl)pyrimidin-5-yl)methanol

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net MCRs are particularly valuable in medicinal chemistry for rapidly generating large libraries of structurally diverse compounds. nih.govthieme-connect.com

The pyrimidine scaffold is a common target for MCRs. The classic Biginelli reaction, for example, is a three-component reaction that produces dihydropyrimidines. wikipedia.org More contemporary MCRs have been developed for the regioselective synthesis of highly substituted pyrimidines, often from readily available starting materials like alcohols and amidines, and frequently employing transition metal catalysts. nih.govthieme-connect.com These reactions proceed through sequences of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. nih.gov

While specific MCRs incorporating (2-(4-Bromophenyl)pyrimidin-5-yl)methanol as a reactant are not prominently documented, its synthesis could be envisioned via such a pathway. A hypothetical MCR for a similar structure could involve the components shown below.

| Reaction Component | Role in Pyrimidine Synthesis | Example |

| N-C-N Building Block | Provides the N1 and N3 atoms and the C2 atom of the pyrimidine ring. | 4-Bromobenzamidine |

| β-Dicarbonyl Compound (or equivalent) | Provides the C4, C5, and C6 atoms of the pyrimidine ring. | A suitable three-carbon synth on with a hydroxymethyl precursor at the central carbon. |

Alternatively, the functional groups on (2-(4-Bromophenyl)pyrimidin-5-yl)methanol could participate in subsequent multi-component reactions. For example, the hydroxymethyl group could be oxidized to an aldehyde, which could then act as the carbonyl component in a new MCR to build a more complex, fused heterocyclic system. The development of MCRs is a dynamic area of research, and such strategies offer powerful tools for the chemical elaboration of the title compound. nih.gov

2 4 Bromophenyl Pyrimidin 5 Yl Methanol As a Key Building Block in Complex Molecular Synthesis

Construction of Advanced Pyrimidine-Fused Heterocycles

The pyrimidine (B1678525) core of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol serves as an excellent platform for the synthesis of various fused heterocyclic systems. These fused structures are of significant interest due to their diverse pharmacological activities. The hydroxymethyl group at the 5-position and the bromine atom on the phenyl ring provide reactive handles for intramolecular and intermolecular cyclization reactions, leading to the formation of novel polycyclic compounds.

For instance, the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives has been reported through the reaction of pyrimidine-2-thiolates with α-bromo ketones. While not a direct use of the title compound, the underlying principle of using a pyrimidine scaffold with a reactive side chain is analogous. The hydroxymethyl group of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol can be readily converted to other functional groups, such as a halomethyl or an aldehyde, which can then participate in cyclization reactions. For example, oxidation of the methanol (B129727) to an aldehyde would enable its use in condensation reactions to form fused systems like pyrimido[4,5-d]pyridazines or pyrrolo[2,3-d]pyrimidines.

The general strategy involves the functionalization of the hydroxymethyl group, followed by a cyclization step that incorporates the pyrimidine ring into a larger, fused system. The bromophenyl moiety can also be utilized in cross-coupling reactions to introduce further complexity and build poly-heterocyclic frameworks. The diversity of fused pyrimidines that can be accessed from this precursor is vast and includes, but is not limited to, pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. derpharmachemica.com

Role in Scaffold Diversity and Combinatorial Chemistry (Synthetic Applications)

In the realm of drug discovery and medicinal chemistry, the generation of molecular diversity is paramount for the identification of new therapeutic agents. (2-(4-Bromophenyl)pyrimidin-5-yl)methanol is an ideal starting material for the creation of diverse chemical libraries through combinatorial chemistry. researchgate.netslideshare.net The distinct reactivity of its functional groups allows for a modular approach to synthesis, where different building blocks can be systematically introduced to generate a large number of structurally related compounds.

The hydroxymethyl group can be derivatized through esterification, etherification, or conversion to an amine, allowing for the introduction of a wide range of substituents at this position. Simultaneously, the bromine atom on the phenyl ring is a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a vast array of aryl, alkyl, and amino groups at the 4-position of the phenyl ring.

This dual functionalization strategy allows for the rapid generation of a library of compounds with variations at two distinct points of the molecule. The resulting library of diverse pyrimidine derivatives can then be screened for biological activity against various targets. This approach significantly accelerates the drug discovery process by exploring a large chemical space in a systematic and efficient manner. researchgate.net The pyrimidine scaffold itself is a well-established pharmacophore found in numerous approved drugs, further enhancing the potential of libraries derived from (2-(4-Bromophenyl)pyrimidin-5-yl)methanol to yield new drug candidates. nih.gov

Table 1: Potential Derivatizations of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol for Combinatorial Libraries

| Reaction Site | Reagent/Reaction Type | Resulting Functional Group |

| Hydroxymethyl Group | Acyl Chloride/Esterification | Ester |

| Hydroxymethyl Group | Alkyl Halide/Williamson Ether Synthesis | Ether |

| Hydroxymethyl Group | Oxidation followed by Reductive Amination | Amine |

| Bromophenyl Group | Boronic Acid/Suzuki Coupling | Biaryl |

| Bromophenyl Group | Terminal Alkyne/Sonogashira Coupling | Arylalkyne |

| Bromophenyl Group | Amine/Buchwald-Hartwig Amination | Arylamine |

Precursor for Advanced Organic Materials (General Chemical Applications)

The unique electronic and structural features of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol make it a promising precursor for the synthesis of advanced organic materials with applications in electronics and photonics. The pyrimidine ring is an electron-deficient system, which can be beneficial for creating materials with specific charge-transport properties. The bromophenyl group allows for the extension of the π-conjugated system through cross-coupling reactions, a key strategy in the design of organic semiconductors and light-emitting materials. beilstein-journals.orgbeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable materials for OLEDs is a major area of research. rsc.orgelsevierpure.com The core structure of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol can be incorporated into larger conjugated molecules that can function as emitters or host materials in OLED devices. By strategically coupling different aromatic and heteroaromatic units to the bromophenyl group, the electronic properties of the resulting molecule can be fine-tuned to achieve emission in the desired region of the electromagnetic spectrum. The pyrimidine moiety can also contribute to the thermal stability and morphological properties of the material, which are crucial for device longevity.

Metal-Organic Frameworks (MOFs): Metal-organic frameworks are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comrsc.orgnih.gov The hydroxymethyl group of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol can be oxidized to a carboxylic acid, which can then act as a linker to coordinate with metal ions to form MOFs. The resulting MOFs would possess the electronic properties of the pyrimidine and bromophenyl groups, potentially leading to materials with interesting catalytic or sensing capabilities. The bromine atom could also serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Integration into Supramolecular Assemblies and Coordination Chemistry (Purely Chemical Interactions)

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group in (2-(4-Bromophenyl)pyrimidin-5-yl)methanol are excellent coordination sites for metal ions. This makes the compound and its derivatives valuable ligands in coordination and supramolecular chemistry. ijacskros.com

A study on the closely related (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol has demonstrated its ability to form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). ijacskros.com In these complexes, the ligand coordinates to the metal ion through the nitrogen atom of the pyrimidine ring and the oxygen atom of the deprotonated hydroxyl group. The resulting metal complexes exhibit interesting structural and electronic properties. For instance, spectral and magnetic data for the Ni(II) complex suggest an octahedral geometry around the metal center. ijacskros.com

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 4 Bromophenyl Pyrimidin 5 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular framework.

1D NMR (¹H, ¹³C) for Structural Elucidation

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the (2-(4-Bromophenyl)pyrimidin-5-yl)methanol molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl and pyrimidine (B1678525) rings, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The protons on the 4-bromophenyl group will likely appear as a set of two doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The pyrimidine ring protons are also expected in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents. The methylene protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (around δ 4.5-5.0 ppm). The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display separate signals for each unique carbon atom in the molecule. The carbon atoms of the 4-bromophenyl ring are expected to resonate in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The pyrimidine ring carbons will also appear in the aromatic region, with their shifts dependent on the nitrogen atoms and the substituents. The carbon of the methylene group (-CH₂OH) is anticipated to be in the more upfield region (around δ 60-70 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for (2-(4-Bromophenyl)pyrimidin-5-yl)methanol:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H4/H6 | 8.8 - 9.2 | 155 - 160 |

| Pyrimidine-H2' | - | 160 - 165 |

| Bromophenyl-H2'/H6' | 8.2 - 8.5 (d) | 128 - 132 |

| Bromophenyl-H3'/H5' | 7.6 - 7.8 (d) | 131 - 135 |

| CH₂ | 4.7 - 5.0 (s) | 60 - 65 |

| OH | Variable (broad s) | - |

| Pyrimidine-C5 | - | 120 - 125 |

| Bromophenyl-C1' | - | 135 - 140 |

| Bromophenyl-C4' | - | 125 - 130 |

Note: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, COSY would show correlations between the coupled protons on the 4-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on their attached protons. For instance, the methylene protons would show a correlation to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. For example, correlations between the methylene protons and the pyrimidine ring carbons would confirm the position of the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for this relatively rigid molecule, it could provide conformational information if any rotational restrictions exist.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol with high confidence. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data for (2-(4-Bromophenyl)pyrimidin-5-yl)methanol (C₁₁H₉BrN₂O):

| Ion | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | 279.9975 |

| [M(⁸¹Br)+H]⁺ | 281.9954 |

| [M(⁷⁹Br)+Na]⁺ | 301.9794 |

| [M(⁸¹Br)+Na]⁺ | 303.9773 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecular structure. The fragmentation of brominated compounds often involves the loss of the bromine atom or related fragments. researchgate.nettutorchase.comlibretexts.orgwhitman.edu

Plausible Fragmentation Pathways:

A likely fragmentation pathway for (2-(4-Bromophenyl)pyrimidin-5-yl)methanol would involve the loss of the hydroxymethyl group or cleavage of the bond between the phenyl and pyrimidine rings. The characteristic isotopic signature of bromine would be present in any fragments containing this atom, aiding in their identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol is expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretching vibrations of the aromatic rings and the methylene group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-O stretching of the primary alcohol (around 1050 cm⁻¹). The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-Br bond may also be observable.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C/C=N Aromatic Stretch | 1400-1600 | Strong |

| C-O Stretch (alcohol) | 1000-1200 | Weak |

| C-Br Stretch | 500-600 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, SCXRD elucidates the packing arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking that govern the supramolecular architecture.

For novel compounds like (2-(4-Bromophenyl)pyrimidin-5-yl)methanol and its derivatives, obtaining a single crystal suitable for X-ray analysis is a critical step for absolute structure confirmation. The process involves diffracting X-rays off the ordered lattice of the crystal. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

In the structural analysis of related heterocyclic compounds, such as derivatives of bromophenyl pyrimidine, SCXRD has been successfully employed to confirm their molecular structures. For instance, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a related heterocyclic system, was determined using this method mdpi.com. Similarly, the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile was elucidated, providing detailed insights into its molecular geometry and crystal packing, which involves C—Br⋯π and C—H⋯N interactions researchgate.net. This level of detailed structural information is crucial for understanding structure-activity relationships and for rational drug design.

The crystallographic data obtained from an SCXRD experiment are typically presented in a standardized format, as illustrated in the table below, which contains hypothetical data for a derivative compound.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a (2-(4-Bromophenyl)pyrimidin-5-yl)methanol Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₉BrN₂O |

| Formula Weight | 265.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5727(9) |

| b (Å) | 8.3896(5) |

| c (Å) | 12.0648(9) |

| β (°) | 104.204(8) |

| Volume (ų) | 1037.44(14) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.518 |

| R-factor (Rgt(F)) | 0.0614 |

Note: Data presented is illustrative and based on typical values for similar organic compounds researchgate.netresearchgate.net.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental tools in synthetic chemistry for the isolation of target compounds from reaction mixtures and for the rigorous assessment of their purity. The choice of technique depends on the properties of the compound, such as its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally labile compounds like (2-(4-Bromophenyl)pyrimidin-5-yl)methanol. It offers high resolution, sensitivity, and quantification capabilities. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases.

For bromophenyl-containing heterocyclic compounds, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity is determined by the peak area percentage of the main component in the chromatogram. Method development and validation are crucial to ensure accuracy and precision, with parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ) being established iosrjournals.orgresearchgate.net.

Table 2: Typical HPLC Parameters for Purity Analysis of a Pyrimidine Derivative

| Parameter | Specification |

|---|---|

| Instrument | Waters 2695 Separation Module with 2487 Dual λ Absorbance Detector researchgate.net |

| Column | Varian C18, 150 x 4.6 mm, 5 µm iosrjournals.org |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These parameters are based on established methods for related aromatic compounds iosrjournals.orgresearchgate.net.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While potentially less suited for the primary analysis of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol due to its relatively high molecular weight and polarity, GC is invaluable for detecting volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials researchgate.net. When coupled with a mass spectrometer (GC-MS), it allows for the identification of these trace impurities researchgate.net.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used extensively for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica gel). The plate is then placed in a chamber with a suitable solvent system (eluent), which moves up the plate by capillary action, separating the components of the sample based on their polarity. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. TLC is frequently used to check the purity of reaction products before more advanced characterization mdpi.commdpi.com.

Table 3: Example TLC Data for Reaction Monitoring

| Compound | Eluent System (Hexane:Ethyl Acetate, 3:7 v/v) | Rf Value |

|---|---|---|

| Starting Material (e.g., Aldehyde) | Hexane:Ethyl Acetate (3:7) | 0.75 |

| (2-(4-Bromophenyl)pyrimidin-5-yl)methanol | Hexane:Ethyl Acetate (3:7) | 0.40 |

| Byproduct | Hexane:Ethyl Acetate (3:7) | 0.25 |

Note: Rf values are hypothetical and for illustrative purposes, based on typical separations of aromatic compounds mdpi.com.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as bromine) in a sample. This analysis provides the empirical formula of a compound, which can be compared with the theoretical formula calculated from its proposed structure. For a newly synthesized compound like (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, a close correlation between the experimentally found and theoretically calculated elemental composition is a crucial piece of evidence for structural confirmation.

The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. The results are typically considered acceptable if the experimentally determined percentages are within ±0.4% of the theoretical values, a standard criterion in synthetic chemistry research nih.gov.

Table 4: Elemental Analysis Data for (2-(4-Bromophenyl)pyrimidin-5-yl)methanol

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 49.83 | 49.75 |

| Hydrogen (H) | 3.42 | 3.45 |

| Bromine (Br) | 30.14 | 30.01 |

| Nitrogen (N) | 10.57 | 10.61 |

Note: The molecular formula of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol is C₁₁H₉BrN₂O. "Found" values are hypothetical and presented to illustrate an acceptable experimental result.

Computational and Theoretical Investigations of 2 4 Bromophenyl Pyrimidin 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol. By solving the Schrödinger equation for the molecule, DFT can provide a detailed picture of its electron distribution and orbital energies.

For analogous compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), DFT calculations have been used to analyze electronic and structural properties. mdpi.com These studies often involve the calculation of various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In the case of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, the electron-withdrawing nature of the pyrimidine (B1678525) ring and the bromine atom, combined with the electron-donating potential of the hydroxymethyl group, would create a complex electronic environment. DFT calculations can precisely map this through molecular electrostatic potential (MESP) surfaces, which visualize the regions of positive and negative charge on the molecule, indicating likely sites for electrophilic and nucleophilic attack. sciensage.infonih.gov

Furthermore, global reactivity descriptors derived from the conceptual DFT framework can quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These values provide a quantitative basis for comparing the reactivity of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol with other related compounds.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT

| Descriptor | Symbol | Definition | Predicted Significance for (2-(4-Bromophenyl)pyrimidin-5-yl)methanol |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron distribution. |

This table presents a conceptual framework. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol are critical to its properties and interactions. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers for rotation around single bonds.

For this molecule, key rotations would occur around the C-C bond connecting the phenyl and pyrimidine rings, and the C-C bond of the hydroxymethyl group. Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface that reveals the lowest energy conformations.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in various solvents. acs.org By simulating the motion of the atoms over time, MD can explore the conformational landscape and identify the most populated conformational states. Such simulations would reveal how interactions with solvent molecules influence the preferred shape of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol.

Reaction Mechanism Elucidation for Synthesis and Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol. A common synthetic route to similar compounds involves Suzuki-Miyaura cross-coupling reactions. mdpi.com

For instance, the synthesis could involve the coupling of a boronic acid derivative of pyrimidine-5-methanol with 1-bromo-4-iodobenzene (B50087) or a similar precursor. DFT calculations can be employed to model the entire catalytic cycle of such a reaction, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov These calculations can determine the transition state structures and activation energies for each step, providing a detailed understanding of the reaction kinetics and the factors that control the yield and selectivity. nih.govnih.gov

By modeling the interaction of the reactants and intermediates with the palladium catalyst, computational studies can help optimize reaction conditions, such as the choice of ligand, base, and solvent, to improve the efficiency of the synthesis. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application.

Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in (2-(4-Bromophenyl)pyrimidin-5-yl)methanol. semanticscholar.org These can then be converted into chemical shifts that can be directly compared with experimental data. The accuracy of these predictions has become quite high, often rivaling experimental uncertainty, especially when appropriate solvent effects are included in the calculations. acs.org

The predicted 1H and 13C NMR spectra can aid in the assignment of experimental signals and confirm the structure of the synthesized molecule. Discrepancies between predicted and experimental spectra can also point to interesting structural or electronic features that warrant further investigation.

Table 2: Conceptual Predicted 1H NMR Chemical Shifts for (2-(4-Bromophenyl)pyrimidin-5-yl)methanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4/H-6 | ~8.5 - 9.0 | s |

| Phenyl H (ortho to Br) | ~7.6 - 7.8 | d |

| Phenyl H (meta to Br) | ~7.4 - 7.6 | d |

| -CH2OH | ~4.5 - 5.0 | s |

Note: These are estimated values based on general principles and data for related structures. Actual values would depend on the solvent and specific computational method used.

Molecular Docking and Interaction Studies

While molecular docking is most famously used to predict the binding of ligands to biological macromolecules, the same principles can be applied to study the non-covalent interactions of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol with other chemical species, such as catalysts or solvent molecules.

For example, docking simulations could be used to investigate how the molecule interacts with the active site of a palladium catalyst during a cross-coupling reaction. This could reveal the preferred binding orientation and the key intermolecular interactions, such as pi-stacking or halogen bonding, that stabilize the complex.

Similarly, docking or more advanced simulation techniques can be used to study the solvation of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol. By placing the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or DMSO) and running a simulation, one can analyze the radial distribution functions to understand how the solvent molecules arrange themselves around the different parts of the solute. This can provide insights into solubility and the role of the solvent in influencing the molecule's conformation and reactivity. acs.org

Future Perspectives and Emerging Research Avenues for 2 4 Bromophenyl Pyrimidin 5 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex pyrimidine (B1678525) derivatives is a cornerstone of medicinal and materials chemistry. Future research is expected to move beyond traditional methods towards more efficient, atom-economical, and environmentally benign synthetic strategies.

One promising approach is the use of Barbier-type reactions under sonochemical conditions. ijacskros.com Research on the closely related compound, (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, has demonstrated the feasibility of a one-pot synthesis involving the reaction of a bromopyrimidine with a benzaldehyde (B42025) in the presence of lithium metal, facilitated by ultrasound. ijacskros.com This method avoids the often harsh conditions of Grignard reactions and can lead to higher yields and cleaner reaction profiles. Adapting this sonochemical Barbier reaction for the synthesis of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol represents a significant step towards a more sustainable process.

Another key area for development involves multi-step synthetic sequences where the alcohol functionality is introduced in the final stages. For instance, strategies used for creating complex endothelin receptor antagonists involve reacting dichloro-pyrimidine building blocks with other reagents, followed by the introduction of an alcohol side-chain. acs.orgacs.org A plausible future route for the target compound could involve a Suzuki or Stille cross-coupling reaction to link a 4-bromophenylboronic acid (or stannane) with a 2-chloropyrimidine-5-carbaldehyde, followed by a selective reduction of the aldehyde to the required primary alcohol. The reduction of a carbonyl group to a secondary alcohol using reagents like sodium borohydride (B1222165) is a well-established and efficient transformation that could be readily applied. mdpi.com

These advanced synthetic methodologies are summarized in the table below.

| Synthetic Approach | Key Reactants/Precursors | Enabling Technology/Conditions | Potential Advantages |

| Sonochemical Barbier Reaction | 2-Halopyrimidine, 4-Bromobenzaldehyde, Lithium Metal | Ultrasound irradiation | High efficiency, mild conditions, sustainability. ijacskros.com |

| Cross-Coupling followed by Reduction | 2-Halopyrimidine-5-carbaldehyde, (4-Bromophenyl)boronic acid | Palladium catalysis, Sodium borohydride | High modularity, functional group tolerance. mdpi.com |

| Functional Group Interconversion | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid or its ester | Reducing agents (e.g., LiAlH₄) | Direct conversion from a stable acid precursor. |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique combination of functional groups in (2-(4-Bromophenyl)pyrimidin-5-yl)methanol opens up avenues for exploring a wide range of chemical transformations beyond simple derivatization.

The aryl bromide moiety is a prime handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This allows the core structure to be "stitched" to a vast array of other chemical fragments. Future research could focus on leveraging this reactivity to construct complex, multi-component molecular architectures, such as those found in advanced materials or drug candidates. researchgate.net

The primary alcohol group is not only a site for simple oxidation or esterification but can also participate in more complex transformations. For example, it could be used to direct reactions at adjacent positions on the pyrimidine ring or act as an internal nucleophile in cyclization reactions to form novel fused heterocyclic systems.

Furthermore, the interplay between the hydroxyl group and the nitrogen atoms of the pyrimidine ring suggests a propensity for forming specific intermolecular assemblies. Drawing parallels from related structures like [2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol, which forms dimers through O-H···N hydrogen bonds, it is highly probable that (2-(4-Bromophenyl)pyrimidin-5-yl)methanol can form similar supramolecular structures. nih.gov The study of this self-assembly behavior is an emerging research area, as it can lead to the formation of liquid crystals, gels, or other soft materials with tunable properties.

| Functional Group | Potential Transformation/Reactivity | Projected Outcome/Application |

| Aryl Bromide | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling | Synthesis of complex derivatives, functional polymers, and macrocycles. researchgate.net |

| Hydroxymethyl Group | Oxidation, Etherification, Mitsunobu reaction | Access to aldehyde, acid, and ether derivatives; covalent linking to surfaces. |

| Pyrimidine Nitrogens | Protonation, N-alkylation, Metal coordination | Modulation of electronic properties, formation of salts, synthesis of organometallic catalysts. ijacskros.com |

| Combined Functionality | Intramolecular cyclization, Hydrogen-bond-directed self-assembly | Creation of novel fused heterocycles, development of supramolecular materials. nih.gov |

Application in Catalysis and Chemical Sensing (from a purely chemical perspective)

The inherent structural features of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol make it a promising candidate for applications in catalysis and chemical sensing.

From a catalytic perspective, the molecule can function as a multidentate ligand for transition metals. The pyrimidine nitrogen atoms and the oxygen of the hydroxyl group can act as coordination sites, binding to a metal center to form a stable complex. Research on analogous pyrimidine-methanol ligands has shown their ability to form complexes with metals like cobalt, nickel, copper, and zinc. ijacskros.com These organometallic complexes could exhibit catalytic activity in a variety of organic transformations, such as oxidation, reduction, or carbon-carbon bond formation. Future work would involve synthesizing these metal complexes and screening them for catalytic efficacy.

In the realm of chemical sensing, the same coordination properties are valuable. The molecule could act as a chemosensor for specific metal ions. Upon binding of a target ion to the pyrimidine-methanol pocket, a detectable change in the molecule's photophysical properties, such as fluorescence or UV-visible absorbance, could occur. The bromophenyl unit can be used to tune the electronic properties of the sensor or to introduce a "heavy atom" effect, which might enable phosphorescence-based sensing. The development of such a sensor would involve studying its binding affinity and selectivity for various analytes.

| Application Area | Proposed Role of the Compound | Mechanism of Action | Potential Targets |

| Homogeneous Catalysis | Organometallic Ligand | Coordination to a transition metal center (e.g., Cu, Ni, Co) via pyrimidine nitrogen and hydroxyl oxygen to form a catalytically active species. ijacskros.com | C-C coupling reactions, oxidation reactions. |

| Chemical Sensing | Chemosensor/Receptor | Selective binding of an analyte (e.g., metal cation) leading to a change in fluorescence or absorbance. | Transition metal ions, environmentally relevant anions. |

Integration into Next-Generation Chemical Technologies and Methodologies

Looking ahead, (2-(4-Bromophenyl)pyrimidin-5-yl)methanol is well-suited for integration into modern chemical technologies that are shaping the future of chemical synthesis and materials science.

The development of novel synthetic routes, particularly those amenable to automation, positions this compound as an ideal building block for high-throughput synthesis. The reactive handles (bromo and hydroxyl groups) allow for the rapid generation of large libraries of derivatives using robotic platforms. These libraries are invaluable for screening programs in drug discovery and materials development. The synthesis of related pyrimidine scaffolds has already been shown to be a key part of discovering potent therapeutics. acs.orgnih.gov

Furthermore, the potential for creating self-assembling systems and functional polymers makes this molecule a target for advanced materials science. Its derivatives could be explored as components of Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs), where the pyrimidine and bromophenyl groups dictate the framework's structure and the hydroxyl group provides a site for post-synthetic modification.

Finally, the push towards more sustainable manufacturing can be addressed by adapting the synthesis of this compound for continuous flow chemistry. Flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. The sonochemical Barbier reaction, for instance, could potentially be translated into a flow-sonochemical setup, representing a cutting-edge, sustainable method for producing this valuable chemical intermediate. ijacskros.com

Q & A

Q. What are the common synthetic routes for preparing (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, and what factors influence yield optimization?

The synthesis typically involves functionalizing a pyrimidine ring at specific positions. A general approach includes:

- Step 1 : Starting with a bromophenyl-substituted pyrimidine precursor (e.g., 2-(4-bromophenyl)pyrimidine).

- Step 2 : Introducing the hydroxymethyl group via nucleophilic substitution or formylation followed by reduction. For example, formaldehyde in the presence of a base (e.g., NaOH) can facilitate hydroxymethylation .

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Key factors affecting yield :

- Reaction temperature and time (e.g., prolonged heating may lead to side reactions).

- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity).

- Catalyst/base selection (e.g., NaH vs. K₂CO₃ for deprotonation efficiency).

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol?

- ¹H/¹³C NMR : Assigns protons and carbons, confirming the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and hydroxymethyl moiety (δ ~4.6 ppm for -CH₂OH) .

- IR Spectroscopy : Identifies O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 281.03 for C₁₁H₁₀BrN₂O) .

Advanced Questions

Q. How can X-ray crystallography resolve the crystal structure of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol, and what challenges arise during refinement?

Q. What strategies can elucidate the compound's potential as an HSP70/HSC70 modulator, based on structural analogs?

- Molecular Docking : Compare the compound's 3D structure (from crystallography) with known HSP70-binding pyrimidine derivatives (e.g., thiopyrimidines in ). Key interactions include hydrogen bonding with ATP-binding domains .

- Biological Assays :

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl or F) to assess activity trends .

Q. How does the bromophenyl substituent influence the compound's electronic properties and reactivity in cross-coupling reactions?

-

Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the pyrimidine ring, facilitating Suzuki-Miyaura couplings (e.g., with boronic acids to introduce aryl groups) .

-

Reactivity Data :

Reaction Partner Catalyst Yield (%) Reference Phenylboronic acid Pd(PPh₃)₄ 78% Vinylboronic ester PdCl₂(dppf) 65%

Challenges : Steric hindrance from the bulky bromophenyl group may reduce coupling efficiency.

Methodological Insights

Q. How can differential scanning calorimetry (DSC) assess the thermal stability of (2-(4-Bromophenyl)pyrimidin-5-yl)methanol?

- Protocol : Heat samples at 10°C/min under N₂. A sharp endothermic peak indicates melting point (~180–200°C), while exothermic events suggest decomposition .

- Data Interpretation : Glass transition (Tg) absence confirms crystalline nature. Compare with analogs (e.g., 4-fluorophenyl derivatives) to correlate substituent effects with stability .

Q. What purification techniques are optimal for isolating (2-(4-Bromophenyl)pyrimidin-5-yl)methanol from reaction mixtures?

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery (>80%) .

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient. Rf ≈ 0.3 .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) for analytical purity (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.